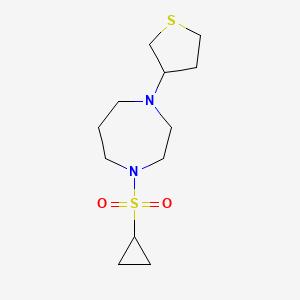
1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H22N2O2S2 and its molecular weight is 290.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Convergent Synthesis Techniques A study highlighted a two-step approach for the synthesis of diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization. Alternatively, aliphatic 1-sulfonyl 1,4-diazepan-5-ones are synthesized using sulfuryl diimidazole for cyclization, showcasing the versatility of sulfonyl groups in the synthesis of diazepane derivatives (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Metal Carbene Precursors for Cycloaddition Research into 4-diazoisochroman-3-imines as metal carbene precursors has opened new pathways for the synthesis of isochromene derivatives. These precursors facilitate formal cycloadditions with alkenes and conjugated dienes under Rh(II) catalysis, leading to spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines. This demonstrates the application of diazo compounds in constructing complex cyclic structures (Ren, Lang, Lin, Lu, & Wang, 2017).
Catalytic Cyclopropanation of Electron-Deficient Alkenes A study on the cyclopropanation of electron-deficient alkenes using phenyldiazomethane and diazoacetates has shown that sulfides can act as catalysts in these reactions, with pentamethylene sulfide outperforming tetrahydrothiophene. This work demonstrates the utility of sulfides in facilitating high-yield cyclopropanation reactions, offering insights into the synthesis of cyclopropane derivatives with potential applications in pharmaceuticals and materials science (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000).
Sequential Sulfonyl Group Migration in Diazepine Synthesis The sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions has been explored. This novel approach leverages indoloazomethine ylides and dialkyl acetylenedicarboxylates, leading to C-sulfonylated 1,4-diazepines. Such methodologies underscore the strategic use of sulfonyl groups in constructing nitrogen-containing cycles, relevant for medicinal chemistry (Heo, Jung, Kim, Han, Lee, & Lee, 2020).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCOZYKLOFKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
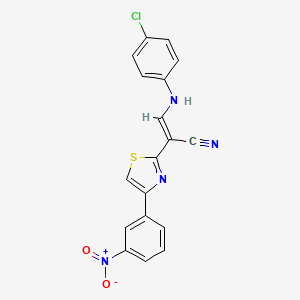
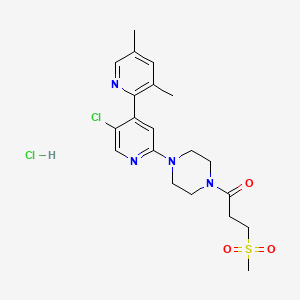
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
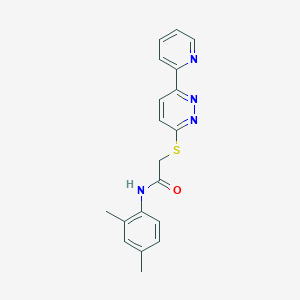
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)
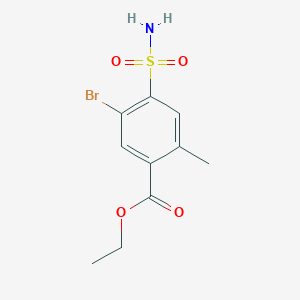
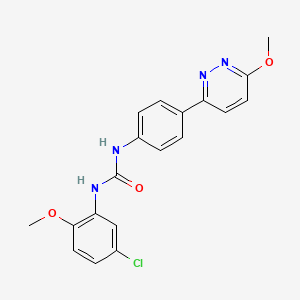
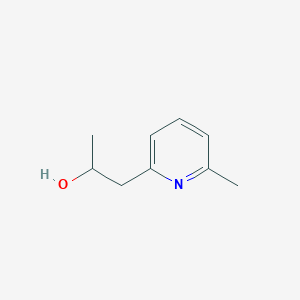
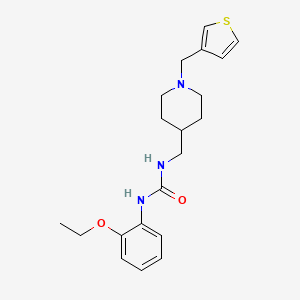
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)
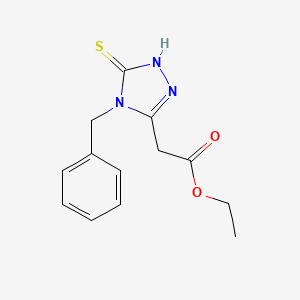
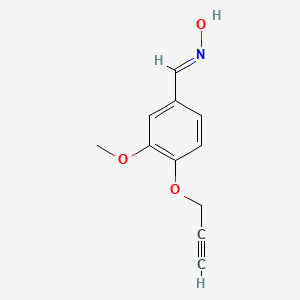
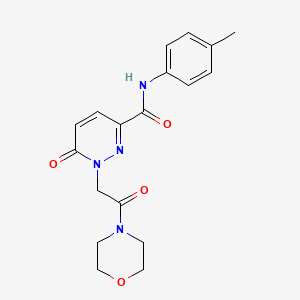
![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
